Manipulating the spin state to activate the atomically dispersed Fe–N–C catalyst for oxygen reduction†

EES Catalysis Pub Date: 2023-04-25 DOI: 10.1039/D3EY00066D

Abstract

Atomically dispersed metal–nitrogen carbon (M–N–C) catalysts with e1g are believed to be very active for the oxygen reduction reaction; however, the activity origin of spin state manipulation is unclear. Here, using Fe–N–C as a model catalyst, we have developed a facile approach to manipulate its spin state from the low-spin to medium-spin state (FeSAC–NC, e1g) by utilizing the secondary coordination sphere effect of adjacent N[double bond, length as m-dash]C–N moieties. The presence of N[double bond, length as m-dash]C–N configurations with high electronegativity modifies the degree of hybridization between Fe 3dz2, 3dxz (3dyz), and oxygen-containing intermediate π* orbitals, leading to an ideal balance between O2 activation and *OH desorption. More impressively, we found that the catalysts with eg = 1 in their metal centres may show very different activity, and the magnetic moment of 3dxz + 3dyz as a descriptor can accurately predict the ORR activity. Benefiting from the regulated coordination and electronic structures, the designed FeSAC–NC catalyst exhibited 3-fold mass activity and 7-fold specific activity than Pt/C.

Graphical abstract: Manipulating the spin state to activate the atomically dispersed Fe–N–C catalyst for oxygen reduction
Manipulating the spin state to activate the atomically dispersed Fe–N–C catalyst for oxygen reduction†
Recommended Literature